Cas no 1322681-37-7 (O-Methyl Mycophenolate Mofetil (EP Impurity D))
1322681-37-7 structure
Product Name:O-Methyl Mycophenolate Mofetil (EP Impurity D)
Numéro CAS:1322681-37-7
Le MF:C24H33NO7
Mégawatts:447.521327733994
CID:1061792
PubChem ID:29983936
Update Time:2025-10-29
O-Methyl Mycophenolate Mofetil (EP Impurity D) Propriétés chimiques et physiques
Nom et identifiant
-
- 2-morpholin-4-ylethyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
- O-Methyl Mycophenola
- O-Methyl Mycophenolate Mofetil (EP Impurity D)
- Mycophenolate Mofetil EP Impurity D
- O-Methyl mycophenolate mofetil
- UNII-1540AFX387
- Q27251684
- 4-Hexenoic acid, 6-(1,3-dihydro-4,6-dimethoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-, 2-(4-morpholinyl)ethyl ester, (4E)-; 2-(Morpholin-4-yl)ethyl (4E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydro-isobenzofuran-5-yl)-4-methylhex-4-enoate; Mycophenolate Mofetil Imp. D (EP)
- Mycophenolate mofetil specified impurity D [EP]
- 1540AFX387
- 4-Hexenoic acid, 6-(1,3-dihydro-4,6-dimethoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-, 2-(4-morpholinyl)ethyl ester, (4E)-
- DTXSID30157455
- SCHEMBL12149641
- 1322681-37-7
- 2-Morpholinoethyl (E)-6-(1,3-dihydro-4,6-dimethoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
- MYCOPHENOLATE MOFETIL IMPURITY D [EP IMPURITY]
- Mycophenolate mofetil impurity, O-methyl analog-[USP]
- DTXCID8079946
- Mycophenolate mofetil specified impurity D
- MYCOPHENOLATE MOFETIL IMPURITY D (EP IMPURITY)
- MYCOPHENOLATE MOFETIL IMPURITY, O-METHYL ANALOG-[USP IMPURITY]
- MYCOPHENOLATE MOFETIL IMPURITY, O-METHYL ANALOG-(USP IMPURITY)
- Mycophenolate mofetil impurity, O-methyl analog-(USP)
-
- Piscine à noyau: 1S/C24H33NO7/c1-16(6-8-20(26)31-14-11-25-9-12-30-13-10-25)5-7-18-22(28-3)17(2)19-15-32-24(27)21(19)23(18)29-4/h5H,6-15H2,1-4H3/b16-5+
- La clé Inchi: KOEZVGVALFAIMS-FZSIALSZSA-N
- Sourire: O1CCN(CCOC(CC/C(/C)=C/CC2C(=C(C)C3COC(C=3C=2OC)=O)OC)=O)CC1
Propriétés calculées
- Qualité précise: 447.22600
- Masse isotopique unique: 447.22570239g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 32
- Nombre de liaisons rotatives: 11
- Complexité: 661
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3
- Surface topologique des pôles: 83.5Ų
Propriétés expérimentales
- Dense: 1.2±0.1 g/cm3
- Point de fusion: N/A
- Point d'ébullition: 621.3±55.0 °C at 760 mmHg
- Point d'éclair: 329.5±31.5 °C
- Le PSA: 83.53000
- Le LogP: 2.76490
- Pression de vapeur: 0.0±1.8 mmHg at 25°C
O-Methyl Mycophenolate Mofetil (EP Impurity D) Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:Hygroscopic, -20?C Freezer, Under Inert Atmosphere
O-Methyl Mycophenolate Mofetil (EP Impurity D) PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | M320545-1mg |
O-Methyl Mycophenolate Mofetil (EP Impurity D) |
1322681-37-7 | 1mg |
$ 219.00 | 2023-09-07 | ||
| TRC | M320545-10mg |
O-Methyl Mycophenolate Mofetil (EP Impurity D) |
1322681-37-7 | 10mg |
$ 1681.00 | 2023-09-07 | ||
| A2B Chem LLC | AE38314-10mg |
O-Methyl Mycophenolate Mofetil (EP Impurity D) |
1322681-37-7 | ≥95% | 10mg |
$1098.00 | 2024-04-20 |
O-Methyl Mycophenolate Mofetil (EP Impurity D) Littérature connexe
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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